

The Discovery and Identification of Hydroxy Darunavir: A Technical Overview

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Compound of Interest

Compound Name: Hydroxy Darunavir

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Abstract

This technical guide provides a comprehensive overview of the discovery, identification, and core characteristics of **Hydroxy Darunavir**, a primary metabolite of the potent HIV-1 protease inhibitor, Darunavir. Darunavir's efficacy is significantly influenced by its metabolic fate, making a thorough understanding of its metabolites crucial for drug development and clinical pharmacology. This document details the metabolic pathway leading to **Hydroxy Darunavir**, the experimental methodologies employed for its identification and characterization, and available quantitative data. The content is structured to serve as a valuable resource for researchers and professionals engaged in antiviral drug development and related fields.

Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1] Its mechanism of action involves the inhibition of the viral protease enzyme, which is essential for the maturation of infectious virions.[2] The clinical pharmacokinetics of Darunavir are complex and are significantly impacted by its extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] One of the major metabolic pathways is the isobutyl aliphatic hydroxylation of the parent drug, resulting in the formation of **Hydroxy Darunavir**. [3] [4] This document provides an in-depth exploration of the discovery and characterization of this key metabolite.

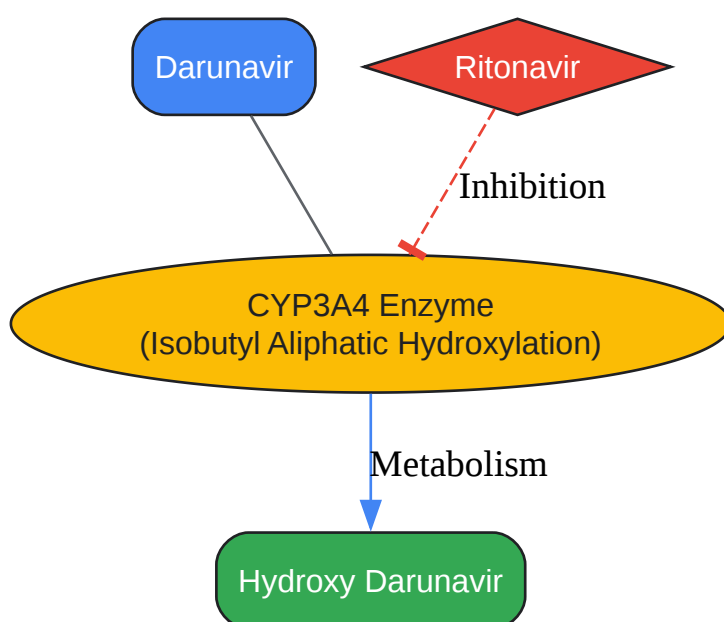
Discovery and Metabolic Pathway

The identification of **Hydroxy Darunavir** was a direct result of comprehensive studies on the absorption, metabolism, and excretion (ADME) of Darunavir. Early in vitro studies utilizing human liver microsomes indicated that Darunavir undergoes significant oxidative metabolism. [5] Subsequent in vivo studies in healthy human subjects confirmed these findings, revealing several metabolic pathways.

The primary route of formation for **Hydroxy Darunavir** is the aliphatic hydroxylation of the isobutyl group of the Darunavir molecule.[3][4] This reaction is almost exclusively catalyzed by the CYP3A4 isoenzyme.[3][4] The metabolic conversion is a critical factor in the overall pharmacokinetic profile and clearance of Darunavir.

The co-administration of Darunavir with a low dose of Ritonavir, a potent CYP3A4 inhibitor, is a standard clinical practice.[3][4] Ritonavir significantly inhibits the metabolism of Darunavir, including the formation of **Hydroxy Darunavir**, leading to a substantial increase in the plasma concentration and half-life of the parent drug.[3][4] This "boosting" effect is essential for maintaining therapeutic concentrations of Darunavir.

Below is a diagram illustrating the metabolic pathway from Darunavir to **Hydroxy Darunavir**.



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Darunavir Metabolic Pathway to **Hydroxy Darunavir**

Physicochemical and Pharmacokinetic Properties

While extensive quantitative data exists for the parent drug, Darunavir, specific data for **Hydroxy Darunavir** is more limited in publicly available literature.

Property	Darunavir	Hydroxy Darunavir
Molecular Formula	C ₂₇ H ₃₇ N ₃ O ₇ S	C ₂₇ H ₃₇ N ₃ O ₈ S
Molecular Weight	547.66 g/mol	563.66 g/mol
Primary Metabolism	CYP3A4-mediated oxidation (including isobutyl aliphatic hydroxylation, carbamate hydrolysis, and aniline aromatic hydroxylation)[3][6]	Further metabolism or excretion
Protein Binding	~95% (primarily to alpha 1-acid glycoprotein)[3][6]	Not specifically reported, but likely similar to the parent compound.
Elimination Half-life (Boosted)	~15 hours[3][4]	Not specifically reported.
Excretion (Boosted)	Feces (~79.5%), Urine (~13.9%)[3][4]	Excreted in feces and urine as a metabolite of Darunavir.[3]

Antiviral Activity

The antiviral activity of **Hydroxy Darunavir** has been evaluated in comparison to its parent compound, Darunavir. In vitro studies have indicated that the oxidative metabolites of Darunavir, including **Hydroxy Darunavir**, exhibit significantly reduced anti-HIV activity.

Compound	IC ₅₀ (Wild-Type HIV-1)
Darunavir	3 - 6 nM[7]
Hydroxy Darunavir	At least 90% less active than Darunavir[8]

This substantial decrease in potency underscores the importance of maintaining high plasma concentrations of the parent drug, Darunavir, for effective viral suppression. The clinical strategy of co-administering Darunavir with Ritonavir is therefore critical to inhibit the metabolic conversion to less active compounds like **Hydroxy Darunavir**.

Experimental Protocols

The identification and characterization of **Hydroxy Darunavir** have been primarily achieved through a combination of in vitro metabolism studies and in vivo sample analysis using advanced analytical techniques.

In Vitro Metabolism of Darunavir

Objective: To identify the metabolites of Darunavir formed by liver enzymes.

Methodology:

- Incubation: Darunavir is incubated with human liver microsomes in the presence of an NADPH-generating system. This system provides the necessary cofactors for CYP450 enzyme activity.
- Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile, to precipitate the proteins.
- Sample Preparation: The samples are centrifuged to remove the precipitated proteins, and the supernatant, containing the drug and its metabolites, is collected and concentrated.
- Analysis: The prepared samples are then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.

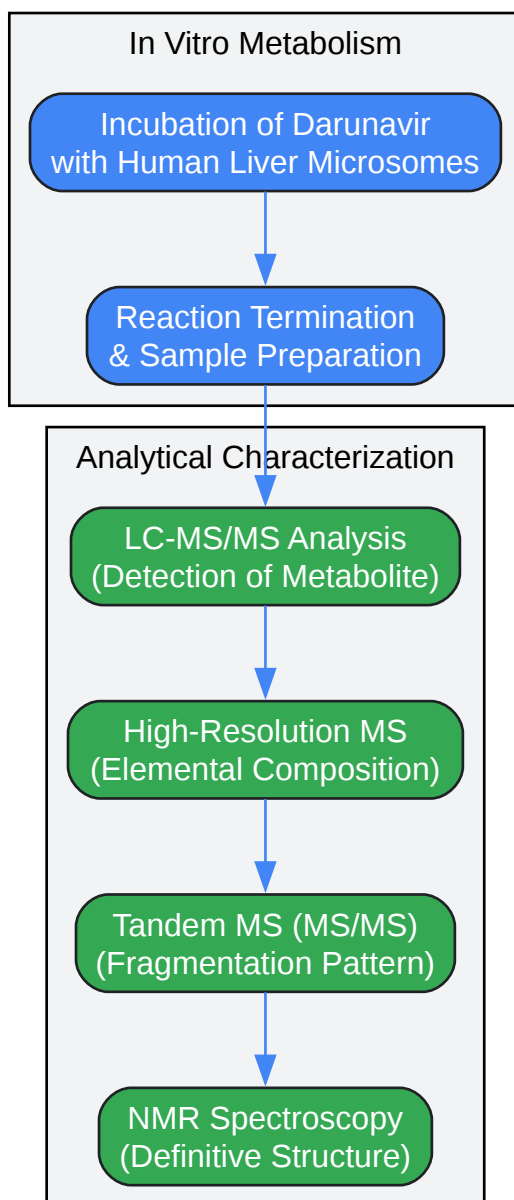
Identification and Structural Elucidation

Objective: To confirm the chemical structure of the identified metabolites.

Methodology:

- **High-Resolution Mass Spectrometry (HRMS):** HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the metabolite and confirming the addition of an oxygen atom to the Darunavir molecule.
- **Tandem Mass Spectrometry (MS/MS):** By inducing fragmentation of the metabolite ion within the mass spectrometer, a characteristic fragmentation pattern is obtained. This pattern provides structural information, helping to pinpoint the location of the hydroxylation on the isobutyl group.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** For definitive structural confirmation, the metabolite can be isolated and purified using techniques like preparative HPLC. The purified sample is then subjected to 1D and 2D NMR analysis (e.g., ^1H NMR, ^{13}C NMR, COSY, HSQC, HMBC) to provide a detailed map of the molecule's structure.^[9]

The following diagram illustrates the general workflow for the identification and characterization of **Hydroxy Darunavir**.



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Workflow for Identification of **Hydroxy Darunavir**

Quantitative Analysis in Biological Matrices

Objective: To measure the concentration of **Hydroxy Darunavir** in plasma samples.

Methodology:

- **Sample Preparation:** Plasma samples are typically prepared using protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analytes (Darunavir and its metabolites) and remove interfering substances.
- **LC-MS/MS Analysis:** A validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is used for the simultaneous quantification of Darunavir and **Hydroxy Darunavir**.^[10]
 - **Chromatographic Separation:** A C18 reversed-phase column is commonly used to separate the analytes.
 - **Mass Spectrometric Detection:** The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting specific parent-to-product ion transitions for both Darunavir and **Hydroxy Darunavir**.
- **Quantification:** The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Conclusion

Hydroxy Darunavir is a significant metabolite of Darunavir, formed primarily through CYP3A4-mediated hydroxylation. Its discovery and characterization have been pivotal in understanding the complete pharmacokinetic profile of Darunavir. The significantly reduced antiviral activity of **Hydroxy Darunavir** compared to the parent compound highlights the critical role of Ritonavir boosting in maintaining the therapeutic efficacy of Darunavir-based antiretroviral regimens. The experimental protocols detailed in this guide provide a framework for the continued study of drug metabolism and its impact on therapeutic outcomes. Further research to obtain more precise quantitative data on the pharmacokinetics and antiviral activity of **Hydroxy Darunavir** would be beneficial for a more complete understanding of its clinical relevance.

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